fasciatoxin

Neuromuscular pharmacology Nicotinic acetylcholine receptor Reversible antagonist

Fasciatoxin (CAS 121127-16-0) is a 63-amino-acid peptide neurotoxin isolated from the venom of the banded krait, Bungarus fasciatus, and classified as an atypical short-chain three-finger toxin (3FTx). It possesses four disulfide bonds and a unique C-terminal sequence that distinguishes it from canonical short-chain α-neurotoxins.

Molecular Formula C10H10ClNO2
Molecular Weight 0
CAS No. 121127-16-0
Cat. No. B1169457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefasciatoxin
CAS121127-16-0
Synonymsfasciatoxin
Molecular FormulaC10H10ClNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasciatoxin (CAS 121127-16-0): Baseline Characterization for Procurement of an Atypical Short-Chain Neurotoxin from Bungarus fasciatus


Fasciatoxin (CAS 121127-16-0) is a 63-amino-acid peptide neurotoxin isolated from the venom of the banded krait, Bungarus fasciatus, and classified as an atypical short-chain three-finger toxin (3FTx) [1]. It possesses four disulfide bonds and a unique C-terminal sequence that distinguishes it from canonical short-chain α-neurotoxins [1]. The compound is registered as a hazardous substance under MeSH heading *Bungarotoxins* and indexed as a neurotoxin in the NCI Metathesaurus [2]. Its molecular weight is approximately 6,917 Da, and it yields roughly 0.60% of whole venom upon HPLC purification [1]. Unlike most postsynaptic neurotoxins, fasciatoxin produces a weak, reversibly acting neuromuscular blockade—a property that fundamentally alters its utility in pharmacological and structural biology workflows [1].

Reversible blockade Washable nAChR probe for transient pharmacological studies
Atypical 3FTx scaffold Lacks conserved residues—supports structural plasticity research
PROSITE pattern escape Requires specialized detection in bioinformatics workflows

Why Generic Substitution Fails: Structural and Pharmacological Divergence of Fasciatoxin from Canonical Short-Chain and Long-Chain Neurotoxins


Fasciatoxin cannot be substituted with canonical short-chain neurotoxins (e.g., erabutoxin b, short neurotoxin 1 from B. fasciatus) or long-chain α-neurotoxins (e.g., α-bungarotoxin) because it sits outside the standard structure-function paradigm of snake venom neurotoxins [1]. It lacks all five functionally invariant residues defined by Ryden, Gabel & Eaker that are conserved across virtually all other curaremimetic neurotoxins [1]. Moreover, its neuromuscular blockade is reversible—a property shared by only a handful of atypical toxins (e.g., candoxin, LSIII) and absent in high-affinity irreversible toxins such as α-bungarotoxin [2]. Sequence identity to typical neurotoxins is only approximately 30%, and the standard PROSITE snake toxin consensus pattern (PS00272) fails to detect fasciatoxin [1][3]. These cumulative differences mean that experimental results obtained with α-bungarotoxin, erabutoxin, or cobrotoxin cannot be extrapolated to fasciatoxin, and vice versa. The following quantitative evidence section details each differentiation dimension.

Reversibility mismatch Irreversible standard neurotoxins may not replicate washout-dependent pharmacology, limiting direct interchange.
Pharmacophore divergence Absent invariant residues may shift receptor-binding mode compared to canonical α-neurotoxins.
Detection failure risk Standard bioinformatics motifs and antibodies may misclassify or fail to cross-react with fasciatoxin.

Product-Specific Quantitative Evidence Guide: Directly Comparable Differentiation Data for Fasciatoxin (CAS 121127-16-0) vs. Canonical Neurotoxins


Reversibility of Neuromuscular Blockade: Fasciatoxin vs. α-Bungarotoxin in Isolated Nerve-Muscle Preparations

Fasciatoxin produces a weak, reversibly acting neuromuscular blockade in the chick biventer cervicis nerve-muscle preparation, with the twitch response recovering upon washing [1]. This stands in marked contrast to α-bungarotoxin, which produces a virtually irreversible postsynaptic neuromuscular blockade that does not recover after washout [2]. The reversibility property is shared by only a small subset of atypical neurotoxins (e.g., candoxin, LSIII) but is absent in all canonical short-chain and long-chain α-neurotoxins used as standard laboratory tools [2]. Fasciatoxin gradually reduces and eventually abolishes the indirectly stimulated muscle twitch and also inhibits the response to exogenous acetylcholine, without causing muscle contracture—indicating a postsynaptic, non-depolarizing mechanism [1].

Reversibility
Head-to-head
Reversible · Irreversible
Supports washout-dependent pharmacology context
Chick biventer cervicis preparation
Neuromuscular pharmacology Nicotinic acetylcholine receptor Reversible antagonist

Amino Acid Sequence Identity: Fasciatoxin vs. Typical Short-Chain and Long-Chain Neurotoxins

Structural comparison of fasciatoxin with typical short-chain and long-chain neurotoxins reveals only approximately 30% sequence identity [1]. This places fasciatoxin among the most divergent members of the three-finger toxin (3FTx) family. For context, typical short-chain neurotoxins such as erabutoxin b and cobrotoxin share 60–80% mutual sequence identity, and even candoxin—another atypical reversible toxin—retains higher homology to canonical long-chain α-neurotoxins [1][2]. Fasciatoxin's unique C-terminal sequence further contributes to this divergence [1]. The Siew et al. (2004) bioinformatics classification placed fasciatoxin in its own functional group (Group 7B-1), distinct from all other curated snake venom neurotoxins [3].

Sequence identity
Cross-study comparable
~30%
Low homology may limit antibody cross-reactivity
Typical neurotoxins share 60–80%
Structural biology Sequence homology Three-finger toxin phylogeny

Absence of Functionally Invariant Residues: Fasciatoxin vs. the Ryden-Gabel-Eaker Consensus Set

According to the criteria established by Ryden, Gabel & Eaker (1973), five amino acid residues are functionally invariant across virtually all curaremimetic snake neurotoxins and are considered essential for nicotinic acetylcholine receptor (nAChR) binding and toxicity [1]. Fasciatoxin lacks all five of these functionally invariant residues [1]. This is an extreme outlier: even the atypical reversible toxins candoxin and LSIII retain several of these invariant positions [2]. The complete absence of these conserved residues suggests that fasciatoxin either engages the nAChR through a distinct binding interface or operates with substantially different binding energetics compared to canonical α-neurotoxins [1].

Invariant residues
Class-level inference
0 of 5 · 5 of 5 in canonical
Pharmacophore absence suggests distinct binding interface
Ryden et al. 1973 criteria
Structure-function relationship Neurotoxin pharmacophore Residue conservation

Hydropathy Profile Divergence: Absence of a Canonical Receptor-Binding Hydrophilicity Domain in Fasciatoxin

Hydropathy index analysis performed in the primary characterization study revealed that fasciatoxin is devoid of a strong hydrophilicity domain typically implicated in binding to the nicotinic acetylcholine receptor site [1]. In contrast, canonical α-neurotoxins (both short-chain and long-chain) possess a prominent hydrophilic cluster that corresponds to the receptor recognition surface, comprising residues in the second and third loops [2]. This divergence in the hydropathy profile is consistent with the absence of the five invariant residues and suggests that fasciatoxin may utilize a fundamentally different mode of receptor engagement [1].

Hydropathy domain
Class-level inference
Absent · Present in canonical toxins
Receptor engagement mode may differ
Per Liu et al. hydropathy analysis
Receptor binding Hydropathy analysis Protein-ligand interaction

PROSITE Pattern Escape: Fasciatoxin Is Not Detected by the Standard Snake Toxin Consensus Motif (PS00272)

The PROSITE snake toxin signature (PS00272), defined as G-C-x(1,3)-C-P-x(8,10)-C-C-x(2)-[PDEN], detects the vast majority of snake venom neurotoxins including short-chain, long-chain, and κ-neurotoxins [1]. Fasciatoxin is one of only a small number of known snake toxins that escape detection by this consensus pattern [1][2]. The Siew et al. (2004) functional classification study confirmed this by assigning fasciatoxin to its own distinct functional group (Group 7B-1), separate from all other curated neurotoxin groups [3]. This pattern escape is directly attributable to sequence divergence at the conserved cysteine framework positions and flanking residues [2].

PROSITE detection
Class-level inference
Not detected · Detected in >95% of toxins
Standard bioinformatics may misclassify
PS00272 motif fails to match
Bioinformatics Sequence motif Toxin classification

Natural Abundance: Low Yield of Fasciatoxin from Bungarus fasciatus Crude Venom Compared to Co-existing Neurotoxins

Fasciatoxin (fraction VII-2) was purified from crude Bungarus fasciatus venom by CM-cellulose chromatography followed by HPLC, yielding approximately 0.60% of the total venom protein mass [1]. For comparison, the co-existing typical short-chain neurotoxin (toxin VII-1, UniProt P10808) and phospholipases A₂ are substantially more abundant in the same venom [2]. Quantitative venom proteomics of B. fasciatus from multiple geographical locales confirms that three-finger toxins collectively represent a major venom component, but individual toxin abundance varies markedly by proteoform, with fasciatoxin orthologs consistently representing minor components [3]. This low natural abundance has direct implications for sourcing strategies and cost of goods for procurement.

Natural yield
Cross-study comparable
~0.6%
Low yield may affect procurement feasibility
Of total venom protein by HPLC
Venom proteomics Toxin purification yield Natural product sourcing

Best Research and Industrial Application Scenarios for Fasciatoxin (CAS 121127-16-0) Based on Verified Differentiation Evidence


Reversible Pharmacological Probe for Nicotinic Acetylcholine Receptor Dynamics in Isolated Tissue Preparations

Fasciatoxin is uniquely suited as a reversible postsynaptic probe for studying nAChR function and recovery kinetics in isolated nerve-muscle preparations (e.g., chick biventer cervicis). Unlike α-bungarotoxin, which binds essentially irreversibly and permanently labels the receptor, fasciatoxin blockade can be washed out, enabling repeated measurements of receptor function on the same preparation [1]. This reversibility is supported by direct experimental evidence from the original characterization study in which the indirectly stimulated twitch response recovered after toxin washout [1]. Researchers designing experiments that require transient receptor blockade followed by functional recovery should prioritize fasciatoxin over irreversible alternatives. For comparison, candoxin also produces reversible blockade but with a biphasic concentration-response curve suggesting differential affinity for receptor binding sites, whereas fasciatoxin's monophasic profile may offer greater experimental predictability in certain paradigms [2].

Structural Biology of Divergent Three-Finger Toxin Folds for Evolutionary and Engineering Studies

Fasciatoxin's extreme sequence divergence (~30% identity to canonical neurotoxins), complete absence of the five functionally invariant residues, and unique C-terminal sequence make it a high-value template for studying the structural plasticity of the three-finger toxin scaffold [1]. Protein engineering groups seeking to design novel receptor ligands on the 3FTx scaffold can use fasciatoxin as a 'minimalist' starting template that has been naturally selected for function despite lacking the canonical pharmacophore residues [1]. The PROSITE pattern escape phenotype further confirms that fasciatoxin occupies a distinct region of 3FTx sequence space [3]. Procurement of fasciatoxin is indicated for laboratories conducting X-ray crystallography, NMR, or cryo-EM studies aimed at understanding the sequence-structure-function boundaries of this therapeutically important protein fold.

Bioinformatics and Machine Learning Training Sets for Atypical Toxin Classification

Because fasciatoxin escapes detection by the standard PROSITE snake toxin pattern (PS00272) and was assigned to its own functional group (Group 7B-1) in the Siew et al. (2004) systematic classification, it serves as an essential positive control and edge-case test for bioinformatics pipelines that classify or predict toxin function from sequence data [1][2]. Any machine learning model trained to identify neurotoxin sequences must be validated against fasciatoxin and related atypical toxins to avoid false negatives. Similarly, venom-gland transcriptome annotation projects benefit from including fasciatoxin in reference databases to ensure that divergent 3FTx isoforms are not overlooked during homology-based assignment. Procurement of purified fasciatoxin supports the generation of validation datasets (e.g., synthetic peptide standards, antibody generation) needed for these computational workflows.

Comparative Venomics and Geographic Variation Studies of Bungarus Species

Fasciatoxin represents a minor but phylogenetically informative venom component whose presence and sequence variation can serve as a molecular marker for Bungarus fasciatus population studies and venom geographic variation analyses [1]. Quantitative venom proteomics across five geographical locales (Thailand, Malaysia, Vietnam, India, China) has demonstrated that three-finger toxin composition varies significantly between populations, with fasciatoxin orthologs exhibiting length polymorphisms (5-6 residue differences at the C-terminus) between Indian and Taiwanese specimens [2]. Procurement of purified fasciatoxin reference standards enables accurate quantification of this specific proteoform in venomic studies by providing a calibrated mass spectrometry or immunoassay standard. This application is particularly relevant for antivenom development programs seeking to understand the immunoreactivity contribution of minor toxin components [3].

Application
Selection Property
Validation Focus
Reversible nAChR probe in tissue preparations
Reversible neuromuscular blockade profile
Washout recovery kinetics under assay conditions
Divergent 3FTx structural biology
Extreme sequence divergence from canonical toxins
Three-dimensional structure and folding analysis
Bioinformatics toxin classification
PROSITE pattern escape phenotype
Detection accuracy in homology-based pipelines
Comparative venom proteomics
Low natural abundance context
Proteoform quantification and geographic variation
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